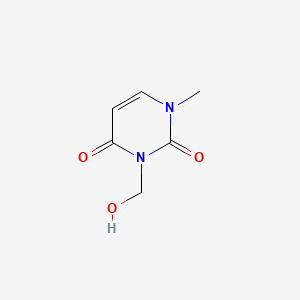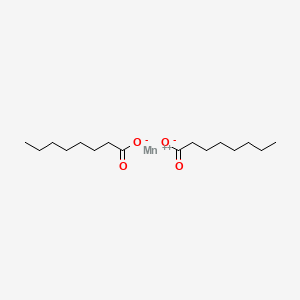
Manganese octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese octanoate is a chemical compound formed by the combination of manganese, a transition metal, and octanoic acid. It is often represented by the formula Mn(OOCCH2)7CH3. This compound is known for its distinctive octahedral structure, which imparts remarkable stability and reactivity. This compound is widely used as a catalyst in various industrial processes, particularly in the polymer industry, paints, coatings, and as an additive in fuels and lubricants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese octanoate is typically synthesized through the reaction of manganese(II) sulfate monohydrate with 2-ethylhexanoic acid. The reaction is carried out in a solvent, often a petroleum-based solvent, under controlled temperature and pressure conditions. The resulting product is a clear brown solution containing approximately 6% manganese .
Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese salts with octanoic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified and formulated into a solution suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese octanoate undergoes several types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions, facilitating the conversion of organic compounds into their oxidized forms.
Reduction: It can also participate in reduction reactions, although this is less common.
Substitution: this compound can undergo substitution reactions where the octanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen or hydrazine may be used.
Substitution Reactions: Various ligands can be introduced under controlled conditions to replace the octanoate ligand.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In oxidation reactions, the products are often oxidized organic compounds, while in substitution reactions, the products are new manganese complexes with different ligands .
Applications De Recherche Scientifique
Manganese octanoate has a wide range of applications in scientific research, including:
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of manganese’s role in enzymatic reactions.
Medicine: While not widely used in medicine, this compound’s catalytic properties are being explored for potential therapeutic applications.
Industry: It is extensively used in the production of paints and coatings as a drier, accelerating the oxidation and drying process.
Mécanisme D'action
Manganese octanoate exerts its effects primarily through its catalytic properties. It accelerates chemical reactions by lowering the activation energy required for the transformation of reactants into products. This is particularly notable in polymerization reactions, where it helps control the molecular weight and structure of the resulting polymers. The compound’s octahedral structure and solubility in organic solvents enhance its effectiveness as a catalyst .
Comparaison Avec Des Composés Similaires
Manganese octanoate can be compared with other manganese-based compounds such as manganese acetate, manganese chloride, and manganese sulfate. While all these compounds contain manganese, this compound is unique due to its specific structure and solubility properties, which make it particularly effective as a catalyst in various industrial processes. Other similar compounds include:
Manganese acetate: Used in textile dyeing and as a catalyst in organic synthesis.
Manganese chloride: Used in the production of dry cell batteries and as a precursor to other manganese compounds.
Manganese sulfate: Used as a fertilizer and in animal feed to provide essential manganese nutrients.
Propriétés
Numéro CAS |
18727-97-4 |
|---|---|
Formule moléculaire |
C16H30MnO4 |
Poids moléculaire |
341.34 g/mol |
Nom IUPAC |
manganese(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
SGLXWMAOOWXVAM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |
Numéros CAS associés |
124-07-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


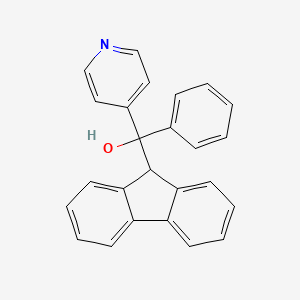
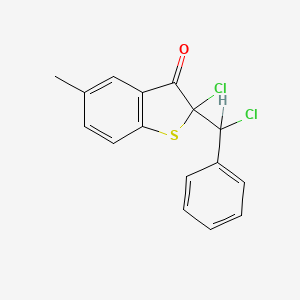
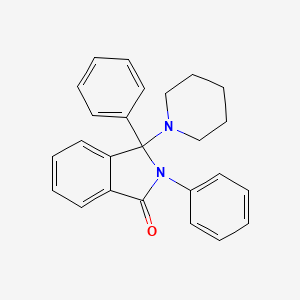


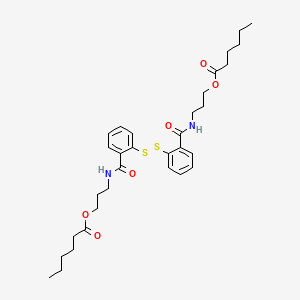
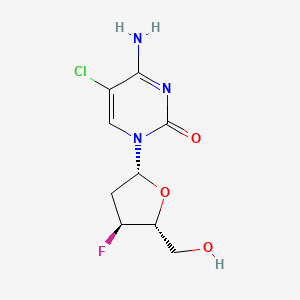

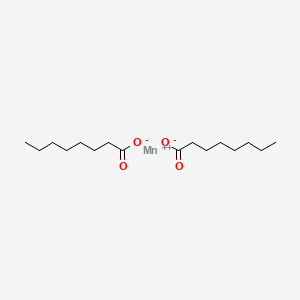
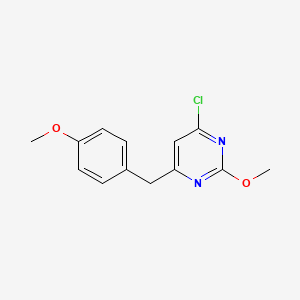
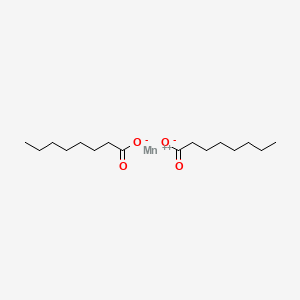
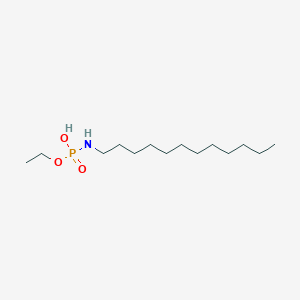
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
